molecular formula C17H15N3O B11025647 2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine

2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine

Cat. No.: B11025647
M. Wt: 277.32 g/mol
InChI Key: CEVDXBXXEDEDBR-UHFFFAOYSA-N
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Description

2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine is a complex organic compound featuring a pyridoindole core structure

Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

pyridin-2-yl(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C17H15N3O/c21-17(16-7-3-4-9-18-16)20-10-8-15-13(11-20)12-5-1-2-6-14(12)19-15/h1-7,9,19H,8,10-11H2

InChI Key

CEVDXBXXEDEDBR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridoindole core, which can be synthesized through a Fischer indole synthesis. This involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole structure .

Subsequently, the indole derivative undergoes a series of functional group transformations to introduce the pyridine moiety. This can involve reactions such as halogenation, nucleophilic substitution, and coupling reactions under controlled conditions to ensure the correct positioning of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize the production yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • Pyridoindoles have been studied for their ability to inhibit cancer cell proliferation. Research indicates that derivatives of pyrido[4,3-b]indoles exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth .
  • Neuroprotective Effects :
    • Compounds similar to 2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine have shown promise in neuroprotection. They may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Antimicrobial Properties :
    • The structure of pyridoindoles allows for interaction with microbial enzymes and membranes. Studies have demonstrated that certain derivatives possess significant antibacterial and antifungal activities, making them potential candidates for new antimicrobial agents .

Synthetic Applications

  • Building Blocks in Organic Synthesis :
    • The unique structure of 2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine makes it an attractive building block for synthesizing more complex molecules. Its reactivity can be exploited in multi-component reactions to create diverse libraries of compounds with varied biological activities .
  • Catalytic Applications :
    • Research has indicated that pyridoindole derivatives can serve as effective catalysts in organic reactions. Their ability to stabilize transition states can lead to enhanced reaction rates and selectivity in various synthetic pathways .

Case Studies

  • Inhibition of PI3Kδ Pathway :
    • A study highlighted the development of a series of indole derivatives that target the PI3Kδ pathway involved in immune responses. The inclusion of pyridoindole structures significantly increased the potency of these inhibitors against inflammatory diseases like asthma and COPD .
  • Synthesis of Novel Anticancer Agents :
    • Researchers synthesized a library of compounds based on the pyridoindole scaffold that demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is attributed to the unique binding interactions facilitated by the nitrogen-rich structure of the indole moiety .

Mechanism of Action

The mechanism by which 2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include key signaling proteins and metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: This compound shares a similar core structure but lacks the carbonyl and pyridine functionalities.

    9H-Pyrido[3,4-b]indole: Another related compound, differing in the degree of hydrogenation and functional groups.

Uniqueness

2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine is unique due to its specific combination of the pyridoindole core with a carbonyl group and a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine is a compound of interest due to its potential biological activities. This article reviews recent findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

  • IUPAC Name : 2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine
  • Molecular Formula : C₁₁H₈N₄O
  • Molecular Weight : 216.24 g/mol
  • CAS Number : 687133-83-1

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrido[4,3-b]indole exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds derived from pyrido[4,3-b]indole were tested against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity against Gram-positive and Gram-negative bacteria.
CompoundTarget OrganismMIC (μg/ml)
Compound AStaphylococcus aureus12.5
Compound BEscherichia coli25
Compound CPseudomonas aeruginosa50

These findings suggest that modifications to the pyrido[4,3-b]indole structure can enhance its efficacy against resistant bacterial strains .

Anticancer Activity

The compound has also been explored for its anticancer properties:

  • Mechanism of Action : Studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators.
  • Case Studies : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with the compound resulted in a significant reduction in cell viability compared to control groups.
Cell LineIC₅₀ (μM)
HeLa15
MCF-720

These results highlight the potential of 2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine as a candidate for further cancer research .

Neuroprotective Effects

Emerging research has pointed to neuroprotective effects of pyrido[4,3-b]indole derivatives:

  • In vivo Studies : Animal models subjected to neurotoxic agents showed improved outcomes when treated with the compound. Behavioral assessments indicated enhanced cognitive function and reduced neuronal damage.

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